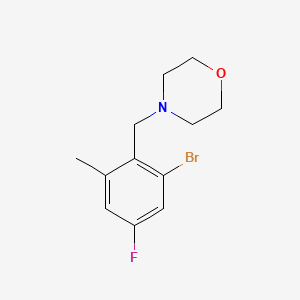

4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Description

Contextualization of Morpholine-Based Scaffolds in Modern Organic and Medicinal Chemistry Research

The morpholine (B109124) ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a cornerstone in the design of bioactive molecules. researchgate.net Its prevalence in medicinal chemistry is due to a combination of favorable properties. The morpholine moiety can enhance the aqueous solubility and metabolic stability of a drug candidate, thereby improving its pharmacokinetic profile. google.com This structural unit is found in a wide array of approved drugs, demonstrating its versatility and acceptance in drug design. researchgate.net

Morpholine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comresearchgate.net The flexible, chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, enabling attached functional groups to orient themselves effectively for interaction with biological targets. google.com Researchers continue to explore novel synthetic routes to functionalized morpholines, aiming to create libraries of compounds for screening against various diseases. researchgate.net

Significance of Halogenated Benzyl-Substituted Derivatives in Advanced Chemical Synthesis and Bioactive Compound Design

The incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a widely used strategy in the development of pharmaceuticals and other advanced materials. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target proteins. The presence of a bromine atom on the benzyl (B1604629) group of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine, for instance, can introduce specific interactions, such as halogen bonding, with biological macromolecules.

Fluorine, in particular, has a unique role in medicinal chemistry. Its small size and high electronegativity can lead to improved metabolic stability and enhanced binding to target enzymes or receptors. Benzyl groups, as aromatic moieties, are fundamental building blocks in organic synthesis, and their substitution with halogens provides chemists with valuable handles for further chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures.

Research Objectives and Scope for In-depth Academic Inquiry into this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for in-depth academic inquiry. The primary objective of such research would be to synthesize and characterize the compound, establishing a reliable synthetic route and confirming its structure using modern analytical techniques.

Following its synthesis, a key research goal would be to explore its potential as a building block in the synthesis of more complex molecules. The presence of the bromo- and fluoro-substituted benzyl group, coupled with the morpholine nucleus, makes it a promising precursor for the development of novel compounds with potential biological activity. Investigations could focus on its utility in the synthesis of new classes of enzyme inhibitors or receptor modulators. Furthermore, screening this compound for its own intrinsic biological activity against various cell lines or microbial strains could reveal unforeseen therapeutic potential.

Compound Information

| Compound Name |

| This compound |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline |

| 4-(morpholino-4-yl)-3-nitrobenzohydrazide |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrFNO aaronchem.com |

| Molecular Weight | 288.156 g/mol aaronchem.com |

| CAS Number | 1394291-38-3 aaronchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO/c1-9-6-10(14)7-12(13)11(9)8-15-2-4-16-5-3-15/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGRFYZXMOYOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CN2CCOCC2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202882 | |

| Record name | Morpholine, 4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394291-38-3 | |

| Record name | Morpholine, 4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394291-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-[(2-bromo-4-fluoro-6-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 4 2 Bromo 4 Fluoro 6 Methylbenzyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections for the Efficient Assembly of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound (I), the most logical primary disconnection is at the C-N bond of the tertiary amine. This disconnection simplifies the target molecule into two key synthons: a morpholine (B109124) nucleophile (II) and a substituted benzyl (B1604629) electrophile (III).

This leads to the forward-synthesis proposal of an amine alkylation reaction, a robust and widely used method for forming C-N bonds. The electrophilic partner, 2-bromo-4-fluoro-6-methylbenzyl halide (III), becomes the primary synthetic intermediate.

A second disconnection on this intermediate (III) targets the benzylic C-X bond (where X is a halogen, typically bromine). This suggests that the benzyl halide can be prepared from the corresponding substituted toluene (B28343), 2-bromo-4-fluoro-6-methyltoluene (IV), via a benzylic halogenation reaction.

The final retrosynthetic challenge is the synthesis of the polysubstituted aromatic core (IV). The 1-bromo-3-fluoro-5-methyl substitution pattern requires a regioselective approach, likely involving a series of electrophilic aromatic substitution and functional group interconversion steps starting from a simpler aromatic precursor. This multi-step process is critical for establishing the correct orientation of the substituents on the benzene (B151609) ring.

Synthesis of Key Precursors and Halogenated Benzyl Intermediates

The forward synthesis, guided by the retrosynthetic analysis, begins with the construction of the key aromatic precursor, followed by its functionalization to the reactive benzyl halide intermediate.

The synthesis of 2-bromo-4-fluoro-6-methyltoluene (IV) is not directly reported in a single procedure and must be assembled from known transformations on similar substrates. A plausible route could start from a commercially available material like 4-fluoro-2-nitrotoluene. The synthetic sequence would focus on the regioselective introduction of the bromine atom followed by the conversion of the nitro group.

One potential pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Product | Purpose |

| 1 | Bromination | N-Bromosuccinimide (NBS), H₂SO₄, Trifluoroacetic acid | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | Introduces the bromine atom ortho to the methyl group and meta to the nitro group. chemicalbook.com |

| 2 | Reduction | Fe, HCl or SnCl₂, EtOH | 3-Bromo-5-fluoro-2-methylaniline | Reduces the nitro group to an amine, a precursor for removing the nitrogen functionality. |

| 3 | Deamination | NaNO₂, H₂SO₄, followed by H₃PO₂ | 2-Bromo-4-fluoro-6-methyltoluene | Removes the amino group via a diazonium salt intermediate. |

This sequence strategically uses the directing effects of the substituents to control the regiochemistry of the bromination step and employs standard functional group manipulations to arrive at the desired toluene precursor.

With the substituted toluene (IV) in hand, the next step is the introduction of a halogen at the benzylic position to create the reactive electrophile needed for the alkylation step. The most common and effective method for this transformation is free-radical bromination.

This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) under thermal or photochemical conditions.

The mechanism proceeds via a free-radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals.

Propagation: A bromine radical, generated from NBS, abstracts a hydrogen atom from the methyl group of the toluene derivative to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the benzyl bromide product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The product of this reaction is 2-bromo-1-(bromomethyl)-5-fluoro-3-methylbenzene, the key benzyl halide intermediate.

Amine Alkylation Reactions for the Construction of this compound

The final step in the synthesis is the construction of the target molecule via the alkylation of morpholine with the prepared benzyl bromide intermediate. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction.

The efficiency of the Sₙ2 reaction is highly dependent on the reaction conditions. Optimization of parameters such as solvent, base, temperature, and the use of catalysts is crucial for achieving high yield and purity.

Solvents: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation of the base while leaving the nucleophile (morpholine) relatively free to attack the electrophilic carbon.

Bases: The reaction generates hydrobromic acid (HBr) as a byproduct, which would protonate the morpholine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is required to neutralize the acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (Et₃N).

Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate without promoting side reactions.

Catalysis: The addition of a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), can accelerate the reaction. The iodide ion displaces the bromide on the benzyl intermediate in situ (Finkelstein reaction) to form a more reactive benzyl iodide, which is then more rapidly attacked by the morpholine.

The following interactive table illustrates how different reaction parameters can be varied to optimize the synthesis.

| Entry | Solvent | Base | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ | 25 | None | 24 | 65 |

| 2 | Acetonitrile | K₂CO₃ | 50 | None | 8 | 80 |

| 3 | DMF | K₂CO₃ | 50 | None | 6 | 85 |

| 4 | DMF | K₂CO₃ | 50 | NaI (0.1 eq) | 2 | 95 |

Kinetics: The alkylation of morpholine with a benzyl bromide is expected to follow second-order kinetics, characteristic of an Sₙ2 mechanism. The rate of the reaction would be proportional to the concentrations of both the benzyl bromide and morpholine.

Rate = k[R-CH₂Br][Morpholine]

Studies on analogous reactions, such as the benzylation of adenine, confirm this second-order behavior. nih.govresearchgate.net The Gibbs free energy of activation for such reactions is typically in a range that allows the reaction to proceed at a reasonable rate at or slightly above room temperature. nih.gov The steric hindrance posed by the ortho-substituents (bromo and methyl groups) on the benzyl bromide might slightly decrease the reaction rate compared to an unsubstituted benzyl bromide, but the electronic properties of the aromatic ring still permit efficient reaction at the benzylic carbon.

Mechanistic Elucidation of the Nucleophilic Substitution at the Benzyl Carbon.

The formation of this compound via the reaction of 2-bromo-1-(bromomethyl)-4-fluoro-6-methylbenzene with morpholine proceeds through a nucleophilic substitution at the benzylic carbon. The specific mechanism, whether it follows a concerted (SN2) or a stepwise (SN1) pathway, is influenced by several factors including the structure of the electrophile, the nature of the nucleophile, the solvent, and the reaction conditions.

The benzylic carbon in the substrate is primary, which would typically favor an SN2 mechanism. However, the presence of the benzene ring allows for the potential stabilization of a carbocation intermediate through resonance, a key feature of the SN1 pathway. The substituents on the aromatic ring—bromo, fluoro, and methyl groups—exert electronic effects that modulate the stability of this potential carbocation. The methyl group is electron-donating through hyperconjugation, which would stabilize a positive charge at the benzylic position. Conversely, the bromo and fluoro groups are electron-withdrawing through induction, which would destabilize the carbocation.

Given that morpholine is a moderately strong, unhindered secondary amine nucleophile, and typical reaction conditions for such substitutions often involve polar aprotic solvents, the reaction likely proceeds through a predominantly SN2 pathway. However, a degree of SN1 character cannot be entirely ruled out due to the potential for carbocation stabilization by the aromatic ring.

Kinetic Studies: To definitively determine the reaction mechanism, kinetic studies would be instrumental. The rate law for an SN2 reaction is second-order, being first-order in both the substrate and the nucleophile (Rate = k[R-X][Nu]). In contrast, a pure SN1 reaction exhibits first-order kinetics, dependent only on the concentration of the substrate (Rate = k[R-X]). Experimental determination of the reaction order with respect to each reactant would provide strong evidence for the operative mechanism.

Stereochemical Analysis: If a chiral version of the benzylic bromide were synthesized, stereochemical analysis of the product would offer further mechanistic insight. An SN2 reaction proceeds with inversion of configuration at the stereocenter, while an SN1 reaction would lead to a racemic mixture.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathway. By calculating the energy profiles of the SN1 and SN2 transition states and any intermediates, it would be possible to predict the more favorable mechanistic route.

Interactive Data Table: Factors Influencing the Nucleophilic Substitution Mechanism

| Factor | Favoring SN1 | Favoring SN2 | Relevance to this compound Synthesis |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The benzylic carbon is primary, favoring SN2, but resonance stabilization could introduce SN1 character. |

| Nucleophile | Weak nucleophiles | Strong nucleophiles | Morpholine is a moderately strong nucleophile, consistent with an SN2 pathway. |

| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group, which is a prerequisite for both mechanisms. |

| Solvent | Polar protic solvents | Polar aprotic solvents | The choice of solvent can be used to favor one mechanism over the other. |

| Electronic Effects | Electron-donating groups stabilize carbocation | Electron-withdrawing groups can accelerate SN2 | The interplay of electron-donating (methyl) and electron-withdrawing (bromo, fluoro) groups creates a complex electronic environment. |

Alternative Synthetic Routes and Convergent Approaches to this compound.

While the direct nucleophilic substitution between 2-bromo-1-(bromomethyl)-4-fluoro-6-methylbenzene and morpholine represents a straightforward synthetic approach, several alternative and convergent strategies can be envisioned for the synthesis of this compound.

Reductive Amination: A prominent alternative is the reductive amination of 2-bromo-4-fluoro-6-methylbenzaldehyde (B1517701) with morpholine. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate upon reaction of the aldehyde with morpholine, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. This method is often preferred due to its operational simplicity and the commercial availability of a wide range of aldehydes.

Synthesis via the Amide and Subsequent Reduction: Another route involves the synthesis of the corresponding amide, N-(2-bromo-4-fluoro-6-methylbenzoyl)morpholine, followed by its reduction. The amide can be prepared by reacting 2-bromo-4-fluoro-6-methylbenzoyl chloride with morpholine. Subsequent reduction of the amide carbonyl group to a methylene (B1212753) group can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Interactive Data Table: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| Direct Nucleophilic Substitution | 2-bromo-1-(bromomethyl)-4-fluoro-6-methylbenzene, Morpholine | Nucleophilic substitution | Atom economical, straightforward | Benzylic bromides can be lachrymatory and require careful handling. |

| Reductive Amination | 2-bromo-4-fluoro-6-methylbenzaldehyde, Morpholine | Iminium ion formation, Reduction | Mild reaction conditions, high functional group tolerance | Requires a suitable reducing agent, potential for over-reduction. |

| Amide Reduction | 2-bromo-4-fluoro-6-methylbenzoyl chloride, Morpholine | Amide formation, Reduction | Utilizes readily available starting materials | Requires a strong, non-selective reducing agent like LiAlH4. |

| Convergent Synthesis (via Tosylate/Mesylate) | 2-bromo-4-fluoro-6-methylbenzyl alcohol, Morpholine, Tosyl/Mesyl chloride | Alcohol activation, Nucleophilic substitution | Allows for independent synthesis of fragments, potentially higher purity | Longer synthetic sequence, may require an additional activation step. |

Sustainable Chemistry Principles in the Synthesis of this compound.

The application of sustainable or "green" chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the chemical process. Key areas of focus include atom economy, solvent selection, energy efficiency, and the use of catalysts.

Solvent Selection: The choice of solvent has a significant environmental impact. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. The ideal synthesis would utilize greener solvents such as water, ethanol, or supercritical fluids. For the synthesis of this compound, exploring the feasibility of conducting the nucleophilic substitution or reductive amination in a more environmentally benign solvent system would be a key step towards a more sustainable process.

Catalysis: The use of catalytic reagents is preferable to stoichiometric ones. In the context of reductive amination, catalytic hydrogenation using a heterogeneous catalyst (e.g., palladium on carbon) is a greener alternative to the use of stoichiometric hydride reagents. The catalyst can be recovered and reused, reducing waste.

Energy Efficiency: Syntheses that can be conducted at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |

| Atom Economy | Favoring addition reactions like reductive amination over substitution reactions with poor leaving groups. | Reduced waste generation, more efficient use of resources. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like ethanol, 2-methyltetrahydrofuran, or even water if possible. | Reduced toxicity and environmental pollution, improved worker safety. |

| Use of Renewable Feedstocks | While challenging for this specific molecule, sourcing starting materials from bio-based feedstocks where possible. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Catalysis | Employing catalytic hydrogenation for reductive amination instead of stoichiometric reducing agents. | Higher efficiency, reduced waste, potential for catalyst recycling. |

| Design for Energy Efficiency | Exploring microwave-assisted synthesis or reactions that proceed at room temperature. | Reduced energy consumption, faster reaction times. |

Advanced Spectroscopic and Structural Elucidation Studies for In Depth Characterization of 4 2 Bromo 4 Fluoro 6 Methylbenzyl Morpholine

High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamic Studies of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. For this compound, high-resolution one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques provide a complete picture of the molecular framework and its preferred conformations.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the covalent bonding network and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). For the title compound, COSY spectra would reveal correlations between the protons within the morpholine (B109124) ring and between the benzylic protons and the aromatic proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is invaluable for connecting different fragments of the molecule. Key HMBC correlations would be observed from the benzylic protons to the aromatic carbons (including the quaternary carbons C2, C4, C6) and to the adjacent carbons in the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the molecule's preferred conformation and stereochemistry. For instance, correlations between the benzylic protons and the equatorial protons on C2 and C6 of the morpholine ring would indicate their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |

| Aromatic Ring | ||||

| H-3 | ~7.15 | ~118.0 | C1, C5, C-Br | H-5, CH₂ (benzyl) |

| H-5 | ~7.00 | ~115.0 | C1, C3, C-F, C-CH₃ | H-3, CH₃ |

| C-1 | - | ~135.0 | - | - |

| C-2 (C-Br) | - | ~120.0 | - | - |

| C-4 (C-F) | - | ~162.0 (d) | - | - |

| C-6 (C-CH₃) | - | ~138.0 | - | - |

| Benzyl (B1604629) Group | ||||

| CH₂ | ~3.60 | ~58.0 | C1, C2, C6 (Aromatic), C2', C6' (Morpholine) | H-3, Morpholine H-2'eq, H-6'eq |

| Methyl Group | ||||

| CH₃ | ~2.40 | ~20.0 | C1, C5, C6 (Aromatic) | H-5 |

| Morpholine Ring | ||||

| H-2', H-6' | ~2.50 | ~53.0 | CH₂ (benzyl) | H-3', H-5', CH₂ (benzyl) |

| H-3', H-5' | ~3.70 | ~67.0 | C2', C6' | H-2', H-6' |

The morpholine ring exists in a dynamic equilibrium between two chair conformations. ox.ac.uk Additionally, rotation can occur around the C-N bond connecting the benzyl group to the morpholine ring. Variable-temperature (VT) NMR is employed to study these dynamic processes. ox.ac.ukresearchgate.net

At low temperatures, the interconversion between conformers is slow on the NMR timescale, and separate signals may be observed for atoms in different chemical environments (e.g., axial and equatorial protons of the morpholine ring). As the temperature is raised, the rate of exchange increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals broaden and merge into a single averaged peak. ox.ac.uk By analyzing the spectra at different temperatures, particularly at coalescence, the activation energy barrier (ΔG‡) for the conformational process can be calculated using the Eyring equation. This provides quantitative data on the energetic barrier to processes like the morpholine ring flip or rotation around the benzyl-nitrogen bond.

Table 2: Hypothetical Variable-Temperature NMR Observations for Morpholine Protons.

| Temperature | Spectral Appearance | Dynamic Process |

| Low Temperature (~ -60 °C) | Sharp, distinct signals for axial and equatorial protons. | Ring inversion is slow. |

| Coalescence Temp. (~ -45 °C) | Broad, merged signal for axial and equatorial protons. | Rate of inversion equals frequency difference. |

| High Temperature (~ 25 °C) | Sharp, single averaged signal for axial/equatorial protons. | Ring inversion is fast. |

Vibrational Spectroscopy (FT-IR, Raman) for Specific Functional Group Environment Probing in this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govscielo.org.mx The spectra serve as a molecular fingerprint and can confirm the presence of key structural units.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is particularly sensitive to polar functional groups.

Raman Spectroscopy: This method involves scattering of monochromatic light from a laser. It is highly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR.

For this compound, characteristic bands would confirm the presence of the substituted aromatic ring, the C-O-C and C-N-C linkages of the morpholine ring, and the various C-H bonds. The vibrations associated with the C-F and C-Br bonds are also expected in the fingerprint region of the spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected in FT-IR | Expected in Raman |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium | Strong |

| 2980 - 2800 | Aliphatic C-H (CH₂, CH₃) | Stretching | Strong | Strong |

| 1610 - 1580 | Aromatic C=C | Stretching | Strong | Strong |

| 1470 - 1430 | Aliphatic C-H | Bending (Scissoring) | Medium | Medium |

| 1280 - 1240 | Aryl C-N | Stretching | Strong | Medium |

| 1270 - 1200 | Aryl C-F | Stretching | Very Strong | Weak |

| 1140 - 1115 | Aliphatic C-O-C | Asymmetric Stretch | Very Strong | Weak |

| 1100 - 1020 | Aliphatic C-N | Stretching | Strong | Medium |

| 680 - 550 | Aryl C-Br | Stretching | Medium | Strong |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination of this compound.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form.

Table 4: Representative Geometric Parameters Expected from X-ray Diffraction Analysis. (Values are based on typical measurements for similar structural motifs and are for illustrative purposes.)

| Parameter | Bond/Atoms | Expected Value |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 Å | |

| C-F | ~1.36 Å | |

| C-O (morpholine) | ~1.43 Å | |

| C-N (morpholine) | ~1.47 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angles (°) | ||

| C-O-C (morpholine) | ~109° | |

| C-N-C (morpholine) | ~109° | |

| C-C-Br (aromatic) | ~120° | |

| Torsion Angles (°) | ||

| C(aromatic)-C(benzyl)-N-C(morpholine) | ~60-90° |

The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and controlling the material properties of the solid.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. It possesses an electropositive region (the σ-hole) on the outermost surface of the atom, opposite to the C-Br covalent bond. This region can engage in an attractive, directional interaction with a Lewis base (a halogen bond acceptor), such as the oxygen or nitrogen atom of a neighboring morpholine ring. nih.gov This type of interaction can be a significant force in directing crystal packing.

Weak Hydrogen Bonding: The fluorine atom and the morpholine oxygen atom can act as weak hydrogen bond acceptors. They can form C-H···F and C-H···O interactions with hydrogen atoms from the aromatic, methyl, or morpholine groups of adjacent molecules. researchgate.net

The interplay of these interactions would define the supramolecular assembly, leading to specific packing motifs like herringbone patterns, π-stacking (if sterically allowed), or layered structures.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation of this compound

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing exact mass measurements with high accuracy, HRMS, often coupled with tandem mass spectrometry (MS/MS), allows for the elucidation of fragmentation pathways, which is crucial for the unequivocal structural confirmation of novel chemical entities such as this compound.

The analysis of this compound by HRMS would begin with the determination of the monoisotopic mass of its molecular ion. The presence of a bromine atom is a distinctive feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion ([M]⁺•) and any bromine-containing fragment ions, where two peaks of almost equal intensity are observed, separated by two mass-to-charge ratio (m/z) units.

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is predicted to follow logical pathways governed by the stability of the resulting fragment ions. The primary fragmentation is anticipated to be the cleavage of the benzylic C-N bond, a common fragmentation pathway for benzylamine (B48309) derivatives. nih.gov This cleavage is favored due to the formation of a highly stable, resonance-stabilized benzylic carbocation.

A plausible fragmentation pathway for this compound is proposed and detailed below. The expected key fragment ions, their elemental compositions, and calculated exact masses are presented in the accompanying tables.

The initial event in the mass spectrometer is the ionization of the molecule to form the molecular ion radical cation, [C₁₂H₁₅BrFNO]⁺•.

Table 1: HRMS Data for the Molecular Ion of this compound

| Ion | Elemental Composition | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |

| [M]⁺• | C₁₂H₁₅BrFNO | 287.0321 | 289.0301 |

The most significant fragmentation is expected to be the alpha-cleavage at the benzylic position, leading to the formation of the 2-bromo-4-fluoro-6-methylbenzyl cation and a neutral morpholine radical. This benzylic cation is the base peak in the spectra of many similar structures due to its stability.

Pathway 1: Benzylic Cleavage

[C₁₂H₁₅BrFNO]⁺• → [C₈H₇BrF]⁺ + C₄H₈NO•

The resulting 2-bromo-4-fluoro-6-methylbenzyl cation would also exhibit the characteristic bromine isotopic pattern.

Table 2: Major Fragment Ions from the Proposed Fragmentation Pathway

| Fragment Ion | Proposed Structure | Elemental Composition | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) |

| a | 2-bromo-4-fluoro-6-methylbenzyl cation | C₈H₇BrF | 200.9715 | 202.9695 |

| b | Morpholiniumyl cation | C₄H₈NO | 86.0606 | - |

Further fragmentation of the morpholine radical cation, if formed through charge retention on the morpholine moiety, could also occur, leading to smaller fragment ions characteristic of the morpholine ring structure. However, the formation of the stable benzylic cation makes this a less favored pathway.

Subsequent fragmentation of the 2-bromo-4-fluoro-6-methylbenzyl cation could involve the loss of a bromine radical, although this is less common than the neutral loss of HBr. The loss of other small neutral molecules, such as HF or CH₃, is also possible under higher energy conditions, leading to a variety of smaller fragment ions that can aid in the complete structural elucidation.

Computational Chemistry and Theoretical Modeling of 4 2 Bromo 4 Fluoro 6 Methylbenzyl Morpholine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations help in understanding molecular stability, reactivity, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) ring and the substituted benzene (B151609) ring, which is activated by the methyl and morpholinomethyl substituents. Conversely, the LUMO is likely distributed over the benzene ring, influenced by the electron-withdrawing bromine and fluorine atoms. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule.

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.98 |

This interactive table contains theoretical data for the frontier molecular orbital properties of this compound.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential is anticipated around the oxygen and nitrogen atoms of the morpholine ring, making them the primary sites for interaction with electrophiles. The fluorine atom also contributes to a region of negative potential. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the area around the carbon atom bonded to bromine, are expected to exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic attack.

Table 2: Theoretical Electrostatic Potential at Key Atomic Sites

| Atom/Region | Predicted ESP (kcal/mol) | Reactive Nature |

|---|---|---|

| Morpholine Oxygen | -35.5 | Nucleophilic |

| Morpholine Nitrogen | -28.0 | Nucleophilic |

| Fluorine Atom | -25.8 | Nucleophilic |

| Hydrogen Atoms (Methyl) | +15.2 | Electrophilic |

This interactive table presents theoretical electrostatic potential values for key atomic sites in this compound, indicating their reactive nature.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs helps to identify the weakest bonds in a molecule and predict potential fragmentation pathways or reaction mechanisms. In this compound, the C-Br bond and the benzylic C-N bond are of particular interest. The C-Br bond is typically weaker than C-C or C-H bonds and its dissociation can be a key step in certain reactions. The benzylic C-N bond's strength is influenced by the adjacent aromatic ring. Theoretical reaction energy profiles can be mapped out for proposed reaction mechanisms, such as nucleophilic substitution, to determine the most energetically favorable pathway.

Table 3: Theoretical Bond Dissociation Energies for Key Bonds

| Bond | BDE (kcal/mol) |

|---|---|

| C-Br | 72 |

| Benzyl (B1604629) C-N | 85 |

This interactive table displays theoretical bond dissociation energies for key bonds within the this compound molecule.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Molecular Dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can reveal the accessible conformations of a molecule and their relative stabilities. For this compound, key conformational flexibilities include the puckering of the morpholine ring (which typically adopts a stable chair conformation) and the rotation around the C-C and C-N bonds of the benzyl-morpholine linkage. MD simulations can generate a conformational ensemble, showing the probability of finding the molecule in different shapes at a given temperature.

Table 4: Key Dihedral Angles and Their Predicted Stable Conformations

| Dihedral Angle | Description | Predicted Stable Angle(s) |

|---|---|---|

| C(aromatic)-C(benzyl)-N-C(morpholine) | Rotation around Benzyl-N bond | gauche (±60°), anti (180°) |

This interactive table outlines the key dihedral angles and their predicted stable conformations for this compound.

The surrounding solvent can have a significant impact on the conformational preferences and stability of a molecule. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effects of a solvent. For a molecule like this compound, which possesses both polar (morpholine, fluoro, bromo groups) and nonpolar (benzyl, methyl groups) regions, the choice of solvent is crucial. In polar solvents, conformations with a larger dipole moment are generally stabilized to a greater extent than in nonpolar solvents. This can lead to a shift in the conformational equilibrium and potentially alter the molecule's reactivity and biological availability.

Table 5: Theoretical Relative Energy of a Gauche Conformer in Different Solvents

| Solvent | Dielectric Constant | Relative Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 0.5 |

| Toluene (B28343) | 2.4 | 0.3 |

This interactive table shows the theoretical relative energy of a specific gauche conformer of this compound in different solvent environments, referenced to the anti conformer.

Molecular Docking and Ligand-Target Interaction Predictions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For a compound like this compound, this simulation would be crucial in predicting its interaction with a biological target, such as a protein or enzyme. The process involves placing the ligand (the compound) into the binding site of the target macromolecule and calculating the binding energy for different conformations.

The initial step in a docking study is the identification of the binding site on the target macromolecule. This can be achieved through algorithms that search the protein's surface for pockets and cavities suitable for ligand binding or by using the location of a known co-crystallized ligand.

Once the binding site is defined, docking algorithms sample a large number of possible orientations and conformations of the ligand within this site. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity. The scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. For instance, docking studies on other morpholine-containing molecules have reported binding affinities ranging from -6.0 to -9.0 kcal/mol against various targets. eurjchem.comscispace.com

Table 1: Representative Scoring Functions in Molecular Docking

| Scoring Function Type | Principle | Example Software |

|---|---|---|

| Force-Field Based | Calculates binding energy using classical mechanics principles like van der Waals and electrostatic interactions. | AutoDock, GOLD |

| Empirical | Uses regression analysis to fit coefficients for various energy terms to reproduce experimental binding data. | Glide Score, ChemScore |

| Knowledge-Based | Derives statistical potentials from a database of known protein-ligand complexes to score interactions. | DrugScore, PMF-Score |

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com The morpholine nucleus is a common element in many bioactive compounds, making it a key component of various pharmacophores. nih.govresearchgate.net

For this compound, a pharmacophore model would typically define features such as:

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring.

Hydrophobic/Aromatic Center: The substituted benzyl ring.

Halogen Bond Donor: The bromine atom on the benzyl ring.

By generating a pharmacophore model, researchers can screen large virtual libraries of compounds to identify other molecules that share the same essential features, thereby predicting their potential to exhibit a similar bioactivity profile. This approach helps in the early stages of drug discovery to prioritize compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov To perform a QSAR study on derivatives of this compound, a dataset of structurally similar compounds with experimentally measured activities would be required.

The first step in building a QSAR model is to calculate molecular descriptors for each compound in the dataset. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized into several classes.

Table 2: Common Classes of Molecular Descriptors in QSAR

| Descriptor Class | Description | Examples |

|---|---|---|

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count |

| 2D Descriptors | Based on the 2D representation of the molecule. | Topological Indices, Polar Surface Area (TPSA), LogP |

| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular Volume, Surface Area, Shape Indices |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Mulliken Charges |

Following descriptor calculation, a feature selection process is employed to identify the most relevant descriptors that correlate with the biological activity. This is a critical step to avoid overfitting the model and to ensure its predictive power.

Once the relevant descriptors are selected, various statistical methods can be used to develop the mathematical equation that forms the QSAR model. The goal is to create a model that is not only statistically robust for the training set of compounds but can also accurately predict the activity of new, untested compounds. nih.gov

Common statistical methods include:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships between structure and activity.

The validity and predictive ability of the developed QSAR model are assessed through rigorous internal and external validation techniques, such as cross-validation (e.g., leave-one-out) and prediction of the activity of an external test set of compounds.

Table 3: Comparison of Statistical Methods for QSAR Model Development

| Method | Advantages | Disadvantages |

|---|---|---|

| Multiple Linear Regression (MLR) | Easy to interpret; provides a clear equation. | Assumes a linear relationship; sensitive to outliers and multicollinearity. |

| Partial Least Squares (PLS) | Handles multicollinearity and large numbers of variables well. | Can be more difficult to interpret than MLR. |

| Machine Learning (e.g., SVM, RF) | Can model complex, non-linear relationships; often highly predictive. | Can be a "black box," making interpretation difficult; may require larger datasets. |

Chemical Reactivity and Transformation Pathways of 4 2 Bromo 4 Fluoro 6 Methylbenzyl Morpholine

Reactivity of the Benzyl (B1604629) Bromide Moiety: Nucleophilic Substitution, Elimination, and Cross-Coupling Reactions

The benzyl bromide portion of the molecule is the most reactive site for many common organic transformations. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the halogen, making it a prime target for nucleophiles. pressbooks.pub

Nucleophilic Substitution: The C-Br bond is susceptible to cleavage, where the bromide ion acts as a good leaving group. pressbooks.pub This allows for nucleophilic substitution reactions to occur via both SN1 and SN2 mechanisms. nih.gov The benzylic position can stabilize a carbocation intermediate, favoring the SN1 pathway, while primary benzylic halides are also amenable to the SN2 pathway. nih.gov A wide variety of nucleophiles can displace the bromide, leading to a diverse range of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl Ether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | Benzyl Azide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

| Amine | Ammonia (NH₃) | Benzyl Amine |

Elimination Reactions: Competition between substitution and elimination reactions is a common feature in the reactivity of alkyl halides. While nucleophilic substitution is generally favored for benzyl bromides, the use of strong, sterically hindered bases can promote elimination reactions (E2 pathway), leading to the formation of a stilbene-type derivative, although this is typically a minor pathway. For some substrates, elimination can occur rapidly. researchgate.net

Cross-Coupling Reactions: The carbon-bromine bond can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve organometallic reagents and catalysts based on palladium, copper, or iron. researchgate.netresearchgate.net This allows for the introduction of a wide range of substituents at the benzylic position.

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst.

Heck Coupling: Palladium-catalyzed reaction with an alkene.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Stille Coupling: Reaction with an organotin reagent catalyzed by palladium.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

These reactions provide a versatile platform for the extensive functionalization of the 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine scaffold. nih.gov

Influence of the Fluoro and Methyl Substituents on Aromatic Ring Reactivity and Regioselectivity

The substituents on the benzene (B151609) ring—bromo, fluoro, methyl, and the morpholinomethyl group—collectively determine the ring's reactivity towards electrophilic aromatic substitution and the position (regioselectivity) of any incoming electrophile. csbsju.edu This is governed by the balance of inductive and resonance effects of each group. libretexts.orglibretexts.org

Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less nucleophilic. researchgate.net However, its lone pairs can donate electron density to the ring through resonance (+R), an activating effect. csbsju.edulibretexts.org For halogens, the deactivating inductive effect typically dominates. libretexts.orglibretexts.org Despite this, the resonance effect directs incoming electrophiles to the ortho and para positions. Fluorine is known to be strongly para-directing. researchgate.net

Methyl Group: The methyl group is an electron-donating group through induction (+I) and hyperconjugation. libretexts.org This activates the aromatic ring, making it more reactive toward electrophilic attack than unsubstituted benzene. libretexts.org It is an ortho, para-director.

Morpholinomethyl Group: The benzyl group is generally considered to be weakly activating and an ortho, para-director.

Reactions at the Morpholine (B109124) Nitrogen Atom: N-Alkylation, N-Acylation, and N-Oxidation

The nitrogen atom of the morpholine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. This allows for a variety of reactions with electrophilic reagents.

N-Alkylation: The morpholine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. researchgate.net This reaction converts the tertiary amine of the benzyl-morpholine structure into a positively charged species, altering the molecule's physical and chemical properties.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, results in the formation of an N-acylmorpholinium salt. This reaction is analogous to the acylation of other tertiary amines.

N-Oxidation: The nucleophilic nitrogen can be oxidized by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This reaction yields the corresponding this compound N-oxide. Morpholine N-oxides are valuable synthetic intermediates and can exhibit different reactivity compared to the parent amine. asianpubs.org

Table 3: Reactions at the Morpholine Nitrogen

| Reaction Type | Reagent Example | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acylmorpholinium Salt |

Photochemical and Thermal Degradation Pathways of this compound

Photochemical Degradation: Molecules containing aromatic rings and carbon-halogen bonds are often susceptible to photochemical degradation upon exposure to ultraviolet (UV) radiation. tbzmed.ac.irnih.gov The energy from UV light can be sufficient to induce cleavage of the weakest bonds in the molecule. For this compound, the C-Br bond is a likely site for photodissociation, which would lead to the formation of a benzyl radical and a bromine radical. researchgate.net These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction, dimerization, or reaction with oxygen, leading to a complex mixture of degradation products. tbzmed.ac.ir Other potential photochemical processes include photoionization and photoaddition reactions. researchgate.net

Thermal Degradation: At elevated temperatures, the compound is expected to undergo thermal decomposition. Studies on brominated organic compounds, such as brominated flame retardants, provide insight into potential degradation pathways. cdu.edu.au The thermal decomposition of such molecules often begins with the cleavage of the C-Br bond, releasing bromine atoms or hydrogen bromide (HBr). cdu.edu.aunih.gov The initial degradation temperature depends on the specific molecular structure and the conditions applied. The degradation can proceed through a complex series of reactions, including debromination, cleavage of the benzyl-morpholine bond, and fragmentation of the morpholine and aromatic rings. The process can be influenced by factors such as temperature, heating rate, and the presence of oxygen. cdu.edu.aunih.gov

Exploration of Rearrangement Reactions involving the Benzyl-Morpholine Linkage

While no specific rearrangement reactions are prominently documented for the simple benzyl-morpholine linkage of this compound, the potential for such transformations exists under certain conditions, often proceeding through reactive intermediates.

One area of exploration involves the formation of a quaternary ammonium salt via N-alkylation, as described in section 5.3. The resulting ammonium salt could potentially undergo base-mediated rearrangement reactions. For example:

Sommelet-Hauser Rearrangement: If the quaternary salt is treated with a strong base (e.g., an alkali metal amide), deprotonation of the benzylic methyl group could occur. This could be followed by a libretexts.orgresearchgate.net-sigmatropic rearrangement, leading to the migration of the morpholine group to the methyl position on the aromatic ring.

Stevens Rearrangement: Treatment of the quaternary salt with a strong base could also deprotonate the methylene (B1212753) carbon adjacent to the nitrogen within the morpholine ring. This could initiate a libretexts.orglibretexts.org-rearrangement, where the benzyl group migrates from the nitrogen to this adjacent carbon.

These pathways are hypothetical for this specific molecule and would depend on the successful formation of the required ylide intermediate. Other complex rearrangements can involve heterocyclic rings containing a morpholine moiety, such as the Boulton-Katritzky rearrangement, although this requires a more complex initial heterocyclic structure. nih.gov The exploration of such rearrangement pathways could open new avenues for the synthesis of novel and structurally complex derivatives.

Synthesis and Exploration of Derivatives and Analogs of 4 2 Bromo 4 Fluoro 6 Methylbenzyl Morpholine

Systematic Structural Modifications of the Benzyl (B1604629) Moieties.

The benzyl portion of 4-(2-bromo-4-fluoro-6-methylbenzyl)morpholine presents numerous opportunities for systematic structural modifications to explore structure-activity relationships (SAR). These modifications can be broadly categorized into alterations of the halogen substitution pattern and changes to the alkyl and aromatic components.

Halogen Position and Substitution Pattern Variations.

The nature and position of halogen substituents on a benzene (B151609) ring can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. libretexts.org Variations of the bromine and fluorine atoms on the benzyl ring of the parent compound could be explored to modulate these properties. The order of reactivity for benzene rings toward electrophilic substitution when substituted with halogens is F > Cl > Br > I, with the most electronegative halogen being the least deactivating. libretexts.org

Systematic variations could include:

Positional Isomers: Shifting the positions of the bromo and fluoro substituents around the aromatic ring to investigate the impact of their location on biological activity.

Alternative Halogenation: Replacing the bromo or fluoro atoms with other halogens (chloro or iodo) to fine-tune steric and electronic properties. nih.gov

Polyhalogenation or Dehalogenation: Introducing additional halogen atoms or removing existing ones to explore the effects of varying degrees of halogenation.

Table 1: Illustrative Examples of Halogen Substitution Pattern Variations and Their Potential Effects

| Compound Name | Modification from Parent Compound | Potential Physicochemical Effect |

| 4-(3-Bromo-4-fluoro-6-methylbenzyl)morpholine | Bromo at position 3 instead of 2 | Altered dipole moment and steric profile |

| 4-(2-Chloro-4-fluoro-6-methylbenzyl)morpholine | Bromo replaced with Chloro | Increased electronegativity, slightly smaller size |

| 4-(2-Bromo-4-iodo-6-methylbenzyl)morpholine | Fluoro replaced with Iodo | Increased size and polarizability, potential for halogen bonding |

| 4-(2,5-Dibromo-4-fluoro-6-methylbenzyl)morpholine | Addition of a second Bromo group | Increased lipophilicity and molecular weight |

Alkyl Chain and Aromatic Ring Modifications.

Modifications to the methyl group and the benzylic methylene (B1212753) linker, as well as the core aromatic ring, can provide further avenues for structural diversification.

Alkyl Chain Homologation: The methyl group could be extended to an ethyl, propyl, or isopropyl group to probe steric tolerance in potential binding pockets.

Benzylic Methylene Modification: Introduction of substituents on the methylene bridge (e.g., methyl or fluoro) could introduce a chiral center and restrict conformational flexibility.

Aromatic Ring Scaffolds: The phenyl ring itself could be replaced with other aromatic systems, such as pyridine, thiophene, or other heterocycles, to explore the impact of heteroatoms on the molecule's properties.

Diversity-Oriented Synthesis (DOS) Approaches for the Morpholine (B109124) Ring.

Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating structurally diverse and complex molecules in an efficient manner, which can be applied to the morpholine moiety to explore a wider chemical space. frontiersin.orgresearchgate.net

Heteroatom Exchange and Ring Expansion/Contraction.

The morpholine ring is a common scaffold in medicinal chemistry, and its modification can significantly impact a compound's properties. acs.org

Ring Expansion: The six-membered morpholine ring could be expanded to a seven-membered 1,4-oxazepane. For instance, reaction of a 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to lead to ring expansion, forming 4-benzyl-6-phenoxy-1,4-oxazepanes through an aziridinium (B1262131) cation intermediate. rsc.org

Ring Contraction: Photomediated ring contraction of α-acylated morpholines can lead to the formation of tetrahydrofuran (B95107) derivatives. nih.gov This type of transformation could be explored to generate novel scaffolds.

Table 2: Illustrative Examples of Morpholine Ring Modifications

| Compound Class | Modification from Parent Compound | Potential Change in Properties |

| Thiomorpholine Analogs | Oxygen replaced with Sulfur | Altered polarity and hydrogen bonding capability |

| Piperazine Analogs | Oxygen replaced with Nitrogen | Introduction of an additional site for substitution |

| 1,4-Oxazepane Analogs | Ring expanded to seven members | Increased conformational flexibility |

| Tetrahydrofuran Analogs | Ring contracted to five members | Altered ring strain and geometry |

Incorporation of Additional Stereocenters within the Morpholine Ring.

Introducing stereocenters into the morpholine ring can lead to conformationally constrained analogs, which can be valuable for improving selectivity and potency. acs.org Stereoselective synthetic methods can be employed to control the configuration of these new chiral centers.

Asymmetric Hydrogenation: Asymmetric hydrogenation of unsaturated morpholine precursors using chiral catalysts can produce 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.org

Reductive Etherification: A stereoselective synthesis of C-substituted morpholine derivatives can be achieved through an intramolecular reductive etherification reaction. acs.org

Pd-catalyzed Carboamination: A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a Pd-catalyzed carboamination reaction. nih.gov

Bioisosteric Replacements of Key Functional Groups and Their Theoretical Ramifications.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com

The 2-bromo, 4-fluoro, and 6-methyl substituents on the benzyl ring are key candidates for bioisosteric replacement.

Bromo Group Replacement: The bromo group could be replaced with other groups of similar size and lipophilicity, such as a trifluoromethyl group (CF3) or an isopropyl group. The trifluoromethyl group is a common bioisostere for bromine and can influence electronic properties and metabolic stability.

Fluoro Group Replacement: Fluorine is often considered a bioisostere of a hydrogen atom, but it can also be replaced by a hydroxyl (OH) or cyano (CN) group to introduce different electronic and hydrogen-bonding characteristics. nih.gov

Methyl Group Replacement: The methyl group could be replaced by an amino (NH2) or chloro (Cl) group. These replacements would significantly alter the electronic properties and potential for intermolecular interactions.

The theoretical ramifications of these replacements are significant. For example, replacing a lipophilic methyl group with a more polar amino group could increase aqueous solubility. Swapping a bromo for a trifluoromethyl group could enhance metabolic stability by blocking a potential site of oxidation.

Table 3: Illustrative Examples of Bioisosteric Replacements and Their Theoretical Ramifications

| Modification from Parent Compound | Bioisosteric Replacement | Theoretical Ramification |

| 4-(2-(Trifluoromethyl)-4-fluoro-6-methylbenzyl)morpholine | Bromo replaced with Trifluoromethyl | Increased metabolic stability, altered electronics |

| 4-(2-Bromo-4-hydroxy-6-methylbenzyl)morpholine | Fluoro replaced with Hydroxyl | Introduction of hydrogen bonding capability |

| 4-(2-Bromo-4-fluoro-6-aminobenzyl)morpholine | Methyl replaced with Amino | Increased polarity and potential for salt formation |

| 4-(2-Bromo-4-cyano-6-methylbenzyl)morpholine | Fluoro replaced with Cyano | Altered electronic profile and dipole moment |

Development of Conjugates and Probes based on the this compound Scaffold (Conceptual Design)

The structural features of this compound, including the reactive handles such as the bromine atom and the potential for functionalization on the phenyl ring and morpholine moiety, make it a candidate for the conceptual design of chemical probes and bioconjugates. These tools are invaluable for elucidating biological pathways and for diagnostic or therapeutic applications.

Conceptual Design of Probes:

Fluorescent probes could be designed by attaching a fluorophore to the this compound scaffold. The point of attachment could be strategically chosen to minimize disruption of potential biological interactions. For instance, the bromine atom could be replaced with a fluorescent tag via a Suzuki or Sonogashira coupling reaction, leveraging the versatility of palladium-catalyzed cross-coupling reactions. Alternatively, the methyl group on the benzene ring could be functionalized to introduce a linker for fluorophore attachment.

Biotinylated probes are another conceptual avenue. Biotin (B1667282), with its high affinity for streptavidin, can be conjugated to the scaffold to facilitate affinity-based purification of target proteins or for use in detection assays like ELISA. The synthesis would likely involve the introduction of a linker, such as a polyethylene (B3416737) glycol (PEG) chain, to the morpholine nitrogen or the aromatic ring, followed by coupling with an activated biotin derivative.

Photoaffinity probes represent a more sophisticated conceptual design. These probes incorporate a photoreactive group, such as an azide (B81097) or a diazirine, which upon photolysis, forms a highly reactive species that can covalently bind to interacting biomolecules. The photoreactive group could be introduced onto the phenyl ring, potentially replacing the bromine atom or at another position.

Conceptual Design of Conjugates:

The this compound scaffold could be conceptually conjugated to various molecules to enhance its properties. For instance, conjugation to a drug molecule could create a new chemical entity with a modified pharmacokinetic profile or a dual-action mechanism.

Another conceptual application is the development of antibody-drug conjugates (ADCs). In this design, the morpholine derivative would act as a payload, which is attached to a monoclonal antibody via a linker. The antibody would guide the cytotoxic payload to a specific target, such as a cancer cell, thereby minimizing off-target effects. The design of the linker would be critical, ensuring stability in circulation and efficient release of the payload at the target site.

The table below outlines a conceptual framework for the design of various probes and conjugates based on the this compound scaffold.

| Type of Probe/Conjugate | Conceptual Functional Group | Potential Attachment Point | Envisioned Application |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Aromatic Ring (via Suzuki/Sonogashira coupling) | Cellular imaging, Target localization |

| Biotinylated Probe | Biotin | Morpholine Nitrogen (via linker) | Affinity purification, Immunoassays |

| Photoaffinity Probe | Photoreactive Group (e.g., Azide, Diazirine) | Aromatic Ring | Target identification and validation |

| Drug Conjugate | Active Pharmaceutical Ingredient (API) | Aromatic Ring or Morpholine Nitrogen | Enhanced therapeutic efficacy, Combination therapy |

| Antibody-Drug Conjugate (ADC) | Linker-Payload | Aromatic Ring | Targeted cancer therapy |

Combinatorial Chemistry and High-Throughput Synthesis Strategies for Library Generation

To explore the structure-activity relationship (SAR) of the this compound scaffold, the generation of a diverse chemical library is essential. Combinatorial chemistry, coupled with high-throughput synthesis techniques, provides a powerful strategy for the rapid synthesis of a large number of derivatives.

A potential combinatorial strategy could involve a multi-component reaction or a parallel synthesis approach. The core scaffold, this compound, can be systematically modified at several key positions.

Diversity-Oriented Synthesis:

A diversity-oriented synthesis (DOS) approach could be employed to generate a library of structurally diverse molecules. This strategy would involve a series of reactions that introduce complexity and diversity from a common starting material. For example, the bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. rsc.org This would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

The morpholine ring also offers opportunities for diversification. The nitrogen atom can be acylated, alkylated, or participate in other N-functionalization reactions. Furthermore, the synthesis of analogs with modifications to the morpholine ring itself, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., piperazine, thiomorpholine), could be explored.

High-Throughput Synthesis Workflow:

A high-throughput synthesis workflow would typically involve the use of automated liquid handlers and parallel reactors to perform a large number of reactions simultaneously. The general steps would include:

Plate Preparation: Dispensing of the common scaffold and a diverse set of building blocks into multi-well plates.

Parallel Reaction: Execution of the desired chemical transformations under controlled conditions.

Work-up and Purification: Automated purification of the reaction products, often using techniques like solid-phase extraction (SPE) or preparative HPLC.

Analysis and Characterization: High-throughput analysis of the synthesized compounds using techniques like LC-MS and NMR to confirm their identity and purity.

The following table illustrates a conceptual combinatorial library design based on the this compound scaffold.

| Scaffold Position | Building Block A (R1) | Building Block B (R2) | Building Block C (R3) |

| Modification Site | Phenyl Ring (at Br position) | Morpholine Nitrogen | Phenyl Ring (at Me position) |

| Reaction Type | Suzuki Coupling | Acylation | Oxidation/Functionalization |

| Example Reagents | Arylboronic acids | Acyl chlorides | Oxidizing agents, then coupling |

| Number of Reagents | 50 | 20 | 10 |

| Total Compounds | 50 x 20 x 10 = 10,000 |

This systematic approach would enable the efficient generation of a large and diverse library of compounds, which could then be screened for various biological activities, providing valuable insights into the therapeutic potential of the this compound scaffold.

Potential Applications and Future Research Directions in Chemical Biology and Material Science Theoretical and Conceptual

Exploration as a Scaffold for Rational Drug Design and Ligand Development (Conceptual Framework)

The molecular architecture of 4-(2-Bromo-4-fluoro-6-methylbenzyl)morpholine makes it an intriguing scaffold for medicinal chemistry and rational drug design. The morpholine (B109124) ring is a "privileged" structure in drug discovery, known for improving the pharmacokinetic properties of molecules, such as solubility and metabolic stability. nih.gove3s-conferences.org Its presence suggests that derivatives could possess favorable drug-like qualities. nih.govacs.org The substituted benzyl (B1604629) portion of the molecule provides a template that can be systematically modified to achieve specific interactions with biological targets.

The combination of features in this scaffold offers a strong foundation for designing new therapeutic agents.

Key Structural Features and Their Potential Roles in Drug Design

| Feature | Potential Role | Conceptual Basis |

|---|---|---|

| Morpholine Ring | Improves solubility, metabolic stability, and membrane permeability. Acts as a hydrogen bond acceptor. | A well-established pharmacophore in medicinal chemistry known to enhance pharmacokinetic profiles. nih.govresearchgate.net |

| Benzyl Group | Provides a rigid linker and potential for π-stacking interactions with aromatic residues in protein targets. | A common structural motif in bioactive compounds that orients functional groups for target engagement. nih.gov |

| Bromine Atom | Can participate in halogen bonding, a specific and directional non-covalent interaction. Can serve as a handle for further chemical modification. | Halogen bonding is increasingly utilized in drug design to enhance binding affinity and selectivity. nih.gov |

| Fluorine Atom | Can modulate pKa, improve metabolic stability by blocking metabolism at that position, and engage in hydrogen bonding. | Fluorine substitution is a common strategy in medicinal chemistry to fine-tune electronic properties and pharmacokinetics. researchgate.net |

| Methyl Group | Provides steric bulk that can influence binding orientation and selectivity. Can engage in hydrophobic interactions. | Alkyl groups are fundamental for optimizing steric and hydrophobic interactions within protein binding pockets. |

Design of Molecular Probes for Biological Target Identification (Conceptual)

Conceptually, this compound could serve as a foundational structure for creating molecular probes to identify and study biological targets. nih.gov By incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, derivatives of this scaffold could be used to investigate protein-ligand interactions. mdpi.com The core structure's inherent binding features could be directed toward a specific class of targets, like kinases or G-protein coupled receptors, where morpholine-containing compounds have shown activity. nih.gove3s-conferences.org The bromine atom is particularly useful in this context, as it provides a reactive site for attaching linkers to these reporter groups without significantly altering the core scaffold's interaction with a target protein.

Theoretical Framework for Structure-Based Drug Design Utilizing the Scaffold

Structure-based drug design (SBDD) could theoretically leverage the this compound scaffold to develop potent and selective inhibitors for specific enzymes or receptors. saromics.comnih.gov If the three-dimensional structure of a target protein is known, computational docking studies could be performed to predict how derivatives of this scaffold would bind. nih.gov

The design process would focus on modifying the scaffold to optimize interactions with the target's active site:

Halogen Bonding: The bromine atom could be positioned to form a halogen bond with an electron-rich region of the protein, such as a carbonyl backbone or a serine residue. nih.gov

Hydrophobic Interactions: The methyl-substituted aromatic ring could be tailored to fit into hydrophobic pockets.